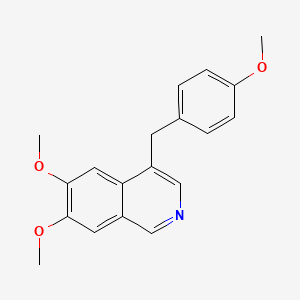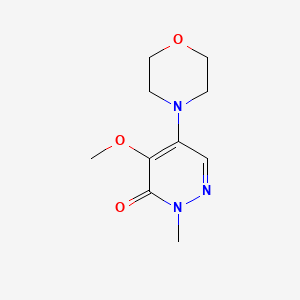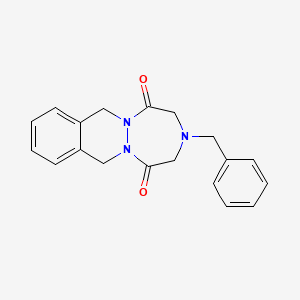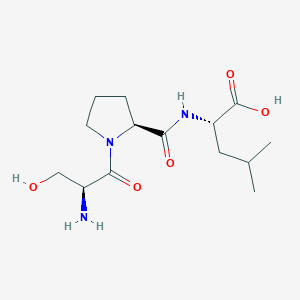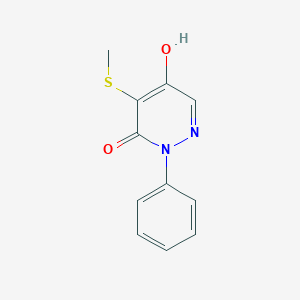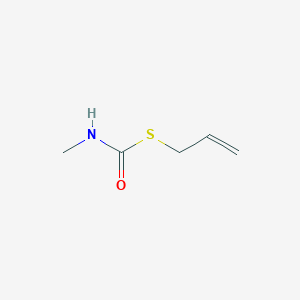
S-Prop-2-en-1-yl methylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Allyl methylcarbamothioate: is an organosulfur compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group attached to a methylcarbamothioate moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Allyl methylcarbamothioate typically involves the reaction of allyl isothiocyanate with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
Allyl isothiocyanate+Methylamine→S-Allyl methylcarbamothioate
Industrial Production Methods: Industrial production of S-Allyl methylcarbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Allyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Allyl methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-Allyl methylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Enzyme Inhibition: Inhibits enzymes involved in disease pathways, such as proteases and kinases.
Gene Expression Modulation: Alters the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
S-Allyl methylcarbamothioate can be compared with other similar organosulfur compounds, such as:
S-Allyl cysteine: Known for its antioxidant and neuroprotective properties.
S-Allyl mercaptocysteine: Exhibits anti-tumor activities.
Diallyl disulfide: Found in garlic, known for its antimicrobial and anticancer effects.
Uniqueness: S-Allyl methylcarbamothioate stands out due to its specific chemical structure, which imparts unique reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
62604-10-8 |
|---|---|
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
S-prop-2-enyl N-methylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-3-4-8-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |
InChI Key |
ICIVRBZBXGMEDL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


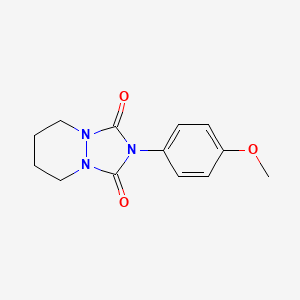
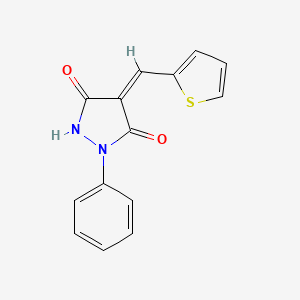
methanone](/img/structure/B12904710.png)
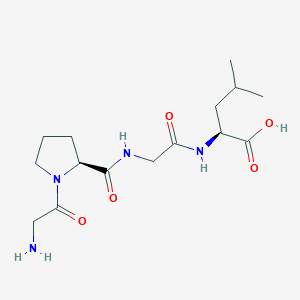
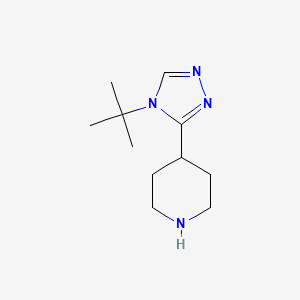
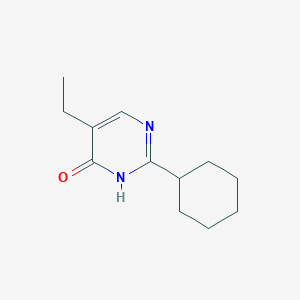
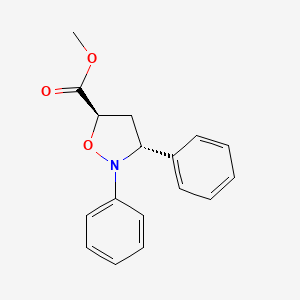
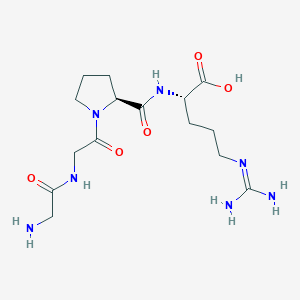
![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
